5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-15-5-4-13(11-14(15)17(18)21)26(22,23)19-8-6-12(7-9-20)16-3-2-10-25-16/h2-5,10-12,19-20H,6-9H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEROYKMIKOTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the pentyl chain with a hydroxy group
Thiophene Derivative Synthesis: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pentyl Chain Formation: The pentyl chain with a hydroxy group can be introduced through various alkylation reactions.
Sulfamoyl Group Introduction: The sulfamoyl group can be introduced using sulfonamide chemistry, typically involving the reaction of an amine with a sulfonyl chloride.
Methoxybenzamide Formation: The final step involves the coupling of the synthesized intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the sulfamoyl group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The thiophene moiety makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the thiophene and benzamide moieties can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Thiophene-Containing Derivatives ()
Compounds 7a and 7b from feature substituted thiophene rings synthesized via reactions involving malononitrile or ethyl cyanoacetate. Key comparisons:
| Property | Target Compound | Compound 7a/7b |
|---|---|---|
| Thiophene substitution | Thiophen-2-yl (unsubstituted) | 2,4-diamino-3-cyano or ester substituents |
| Core structure | Benzamide with sulfamoyl | Pyrazolyl-methanone linked to thiophene |
| Functional groups | Sulfamoyl, methoxy, hydroxy | Cyano, amino, ester |
| Hypothesized solubility | Moderate (polar sulfamoyl vs. hydrophobic thiophene) | Likely lower (cyano/ester groups less polar) |
Structural Implications :
Thiazole Derivatives ()
Thiazole-based compounds in –8 (e.g., thiazol-5-ylmethyl carbamates) share sulfur-containing heterocycles but differ in core structure and substituents:
| Property | Target Compound | Thiazole Derivatives |
|---|---|---|
| Heterocycle | Thiophene (neutral, π-rich) | Thiazole (basic, N-S heteroatoms) |
| Key substituents | Hydroxy, sulfamoyl, methoxy | Ureido, carbamate, hydroperoxy |
| Molecular weight | ~400–500 g/mol (estimated) | >600 g/mol (e.g., PF 43(1) compounds) |
| Hypothesized bioactivity | Potential enzyme inhibition (sulfamoyl) | Protease inhibition (ureido/carbamate motifs) |
Functional Group Analysis :
- Thiazole’s nitrogen atom enables hydrogen bonding and basicity, unlike thiophene, which is purely π-electron-rich. This may make thiazole derivatives more suitable for targeting polar enzyme active sites.
Hydroxamic Acid Derivatives ()
Deferoxamine mesilate (), a hydroxamic acid-based iron chelator, shares hydroxyl and amide groups with the target compound but differs significantly in application:
| Property | Target Compound | Deferoxamine Mesilate |
|---|---|---|
| Primary function | Hypothesized enzyme inhibition | Iron chelation |
| Key groups | Single hydroxyl, sulfamoyl | Multiple hydroxamic acids, methanesulfonate |
| Molecular weight | ~400–500 g/mol | 656.8 g/mol |
| Solubility | Moderate (sulfamoyl) | High (ionic methanesulfonate salt) |
Comparison Insight :
- The target compound’s smaller size and lack of multiple chelating groups make it unlikely to share Deferoxamine’s metal-binding activity. However, its hydroxyl and sulfamoyl groups may still contribute to solubility and target binding .
Computational and Structural Analysis Considerations
Biological Activity
5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide, with the CAS number 2097926-67-3, is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, binding affinities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.5 g/mol. The compound features a sulfamoyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2097926-67-3 |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ |
| Molecular Weight | 398.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The sulfamoyl group enhances binding affinity to target proteins, potentially influencing various signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Binding : The compound's ability to bind selectively to specific receptors is crucial for its therapeutic efficacy. For instance, it may exhibit selectivity towards certain G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
Binding Affinity Studies
Binding affinity studies are essential to understand the therapeutic potential of the compound. Techniques such as X-ray fluorescence (XRF) spectrometry have been utilized to measure binding selectivities between this compound and various receptors:
- Selectivity Index : The selectivity index can be calculated by comparing the binding affinities to different receptors. A higher selectivity index indicates a more favorable therapeutic profile with fewer side effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Effects : Research has indicated that the compound may reduce inflammatory markers in cell cultures, highlighting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Another study reported neuroprotective effects in models of neurodegeneration, suggesting that it could be beneficial in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
